6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest due to their potential biological activities. Paper explores the nucleophilic and electrophilic reactions of isomeric methyl esters of pyrimidine acetic acids, leading to various derivatives. Although the specific compound is not synthesized in this study, the methods described could potentially be applied to synthesize the 6-hydroxy derivative by modifying the starting materials or reaction conditions.
In paper , a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids is described. This method involves the reaction of a pyrimidine-carbonitrile with ethyl mercaptoacetate, which could be a relevant approach for synthesizing the ethyl ester of a hydroxy-pyrimidine derivative.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical reactivity and biological activity. Paper discusses the structural analysis of a pyrimidine derivative using techniques such as 1H NMR and IR spectroscopy. These techniques could similarly be used to analyze the structure of 6-hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester to confirm its synthesis and to investigate its molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is diverse, as shown in paper , which investigates various nucleophilic and electrophilic reactions. These reactions lead to the formation of carboxyl-group derivatives and substituents on the pyrimidine ring. Understanding these reactions is essential for the modification and functionalization of the pyrimidine core in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting temperature and solubility, are important for their practical applications. Paper provides an example of determining these properties through melting temperature measurement. Similar analyses would be necessary for 6-hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester to understand its stability and suitability for further applications.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This involves reactions with acetylating agents and various amines to produce a range of products (Santilli, Kim, & Wanser, 1971).
- Synthesis of 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester, has been achieved from 5-carbethoxy-4-chloro-2-phenylpyrimidine, highlighting the compound's role in pyrimidine chemistry (Kim & Santilli, 1969).
Crystal Structure and Biological Importance
- The compound's crystal structure, such as ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate, has been analyzed, providing insights for the design of antiviral agents and understanding the interaction of N-bridged purine analogue ligands with heavy metals (Fettouhi, Boukhari, Otmani, & Essassi, 1996).
Synthesis of Derivatives and Antiviral Activity
- The compound's derivatives, such as those synthesized from 3-amino-2-hydrazino-4(3H)-pyrimidinones, are investigated for their potential in antiviral activity and biological applications (Bitha, Hlavka, & Lin, 1988).
- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines derived from 6-hydroxypyrimidines have shown antiviral activity, indicating the compound's importance in the development of new antiviral drugs (Holý et al., 2002).
Pharmaceutical Applications
- A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed from the compound, exhibited significant antiproliferative potencies against various tumor cell lines, suggesting its role in cancer research (Liu et al., 2015).
properties
CAS RN |
159326-53-1 |
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Product Name |
6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
YPCJSMHWIKJHAW-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
Origin of Product |
United States |
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